molecular formula C10H14BrNO B1267863 2-(3-bromophenoxy)-N,N-dimethylethanamine CAS No. 221915-84-0

2-(3-bromophenoxy)-N,N-dimethylethanamine

Cat. No. B1267863
Key on ui cas rn: 221915-84-0
M. Wt: 244.13 g/mol
InChI Key: ITRIRBFNZOUJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481733B2

Procedure details

3-Bromophenol (0.870 g, 5.00 mmol), (2-chloro-ethyl)-dimethylamine hydrochloride (0.792 g, 5.50 mmol) and Cs2CO3 (8 g, 25 mmol) were combined in DMF (20 mL) and the mixture was heated at reflux over night. H2O (20 mL) was added and the mixture was extracted with EtOAc, then washed with 2N NaOH and brine. The organic layers were combined, dried over Na2SO and concentrated to a brown oil which was then purified by flash chromatography (eluent: 20% EtOAc in hexanes).
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl.Cl[CH2:11][CH2:12][N:13]([CH3:15])[CH3:14].C([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
0.792 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Step Three
Name
Cs2CO3
Quantity
8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with 2N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil which
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography (eluent: 20% EtOAc in hexanes)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(OCCN(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.